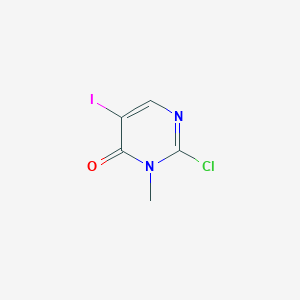

2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC13771498

Molecular Formula: C5H4ClIN2O

Molecular Weight: 270.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4ClIN2O |

|---|---|

| Molecular Weight | 270.45 g/mol |

| IUPAC Name | 2-chloro-5-iodo-3-methylpyrimidin-4-one |

| Standard InChI | InChI=1S/C5H4ClIN2O/c1-9-4(10)3(7)2-8-5(9)6/h2H,1H3 |

| Standard InChI Key | UUAPHCNLERLEKD-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C(=CN=C1Cl)I |

| Canonical SMILES | CN1C(=O)C(=CN=C1Cl)I |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s pyrimidine core is substituted with three distinct functional groups:

-

Chlorine at position 2, enhancing electrophilicity for nucleophilic substitution reactions.

-

Iodine at position 5, offering a heavy atom for crystallography and a site for further functionalization.

-

Methyl group at position 3, contributing steric bulk and modulating electronic effects .

The ketone at position 4 introduces polarity, influencing solubility and intermolecular interactions.

Physicochemical Data

The moderate LogP value suggests balanced lipophilicity, making it suitable for medicinal chemistry applications .

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 2-chloro-5-iodo-3-methylpyrimidin-4(3H)-one typically involves sequential halogenation of a pyrimidine precursor. A common route includes:

-

Chlorination: Introduction of chlorine at position 2 using reagents like phosphorus oxychloride (POCl₃).

-

Iodination: Electrophilic iodination at position 5 employing iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it a versatile building block for kinase inhibitors and antiviral agents. For example:

-

ERK2 Inhibitors: Analogous pyridine derivatives serve as intermediates in protein kinase inhibitors, suggesting potential utility in cancer therapy .

-

Nucleoside Analogs: Substitutions at positions 2 and 5 could mimic natural nucleobases, enabling antiviral or anticancer activity.

Agrochemical Development

In agrochemistry, halogenated pyrimidines are explored for herbicide and pesticide design, leveraging their ability to disrupt enzymatic pathways in pests.

Analytical Characterization

Spectroscopic Techniques

| Method | Key Data |

|---|---|

| NMR Spectroscopy | : δ 2.5 (s, 3H, CH₃), δ 8.2 (s, 1H, C6-H) |

| Mass Spectrometry | m/z 270 (M⁺), 235 (M⁺ - Cl) |

| HPLC | Retention time: 12.3 min (C18 column) |

The methyl group’s singlet at δ 2.5 and the aromatic proton’s signal at δ 8.2 confirm substitution patterns .

Future Research Directions

Synthetic Chemistry

-

Catalytic Halogenation: Developing transition-metal catalysts for regioselective iodination.

-

Green Chemistry: Exploring solvent-free or aqueous-phase reactions to reduce environmental impact.

Biological Evaluation

-

Kinase Inhibition Assays: Screening against ERK2, BRAF, and other oncology targets.

-

Antiviral Studies: Testing efficacy against RNA viruses (e.g., SARS-CoV-2, influenza).

Computational Modeling

Molecular docking studies could predict binding affinities for kinase targets, guiding structural optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume